TC-E 5003

PRMT1 selectivity CARM1 Set7/9

TC-E 5003 (NSC 30176, Compound 2e) is a small-molecule inhibitor of protein arginine methyltransferase 1 (PRMT1), the predominant type I PRMT responsible for generating monomethylarginine and asymmetric dimethylarginine marks on histone and non-histone substrates. It belongs to the dapsone-derived bis-chloroacetyl amide chemotype and inhibits human PRMT1 with an IC₅₀ of 1.5 µM in vitro, while exhibiting no detectable activity against the related arginine methyltransferase CARM1 (PRMT4) or the lysine methyltransferase Set7/9 at tested concentrations.

Molecular Formula C16H14Cl2N2O4S
Molecular Weight 401.3 g/mol
CAS No. 17328-16-4
Cat. No. B1682944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-E 5003
CAS17328-16-4
SynonymsTC-E 5003;  TC E 5003;  TCE 5003;  TCE-5003;  TCE5003; 
Molecular FormulaC16H14Cl2N2O4S
Molecular Weight401.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
InChIInChI=1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22)
InChIKeySHRCVZJKZJGIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TC-E 5003 (CAS 17328-16-4) – Selective PRMT1 Inhibitor for Epigenetic and Anti-Inflammatory Research


TC-E 5003 (NSC 30176, Compound 2e) is a small-molecule inhibitor of protein arginine methyltransferase 1 (PRMT1), the predominant type I PRMT responsible for generating monomethylarginine and asymmetric dimethylarginine marks on histone and non-histone substrates [1]. It belongs to the dapsone-derived bis-chloroacetyl amide chemotype and inhibits human PRMT1 with an IC₅₀ of 1.5 µM in vitro, while exhibiting no detectable activity against the related arginine methyltransferase CARM1 (PRMT4) or the lysine methyltransferase Set7/9 at tested concentrations . Beyond its canonical epigenetic target engagement, TC-E 5003 has demonstrated functional activity across multiple disease-relevant signaling pathways, including TLR4-mediated inflammation, androgen receptor-dependent transcription, and PKA-dependent thermogenesis in adipocytes, distinguishing it from earlier-generation PRMT1 inhibitors that lack this breadth of pharmacodynamic annotation [2][3].

Why PRMT1 Inhibitors Are Not Interchangeable – The Case for TC-E 5003 Over Generic Alternatives


PRMT1 inhibitors span a wide pharmacological spectrum in potency, subtype selectivity, and functional annotation, making direct substitution between compounds scientifically unsound. Early inhibitors such as AMI‑1 exhibit substantially weaker PRMT1 affinity (IC₅₀ ≈ 8.8 µM) and lack comprehensive selectivity profiling against Set7/9 [1]. More potent agents like MS023 (PRMT1 IC₅₀ ≈ 30 nM) and iPRMT1 (IC₅₀ ≈ 270 nM) achieve nanomolar potency but are either pan-type I inhibitors with broad PRMT coverage (MS023) or have limited publicly available cross-target selectivity data . Furamidine, while selective for PRMT1 over CARM1 (> 40‑fold window), carries substantial off‑target activity against tyrosyl‑DNA phosphodiesterase 1 (TDP‑1, IC₅₀ = 1.2 µM) that confounds cellular phenotyping . TC‑E 5003 occupies a distinct position: it combines low-micromolar PRMT1 potency with rigorously demonstrated inactivity against CARM1 and Set7/9, while additionally possessing validated functional readouts in TLR4 inflammatory signaling, androgen‑dependent transcription, and PKA‑mediated thermogenesis—a multi‑pathway annotation profile that no single comparator compound currently replicates [2][3].

TC-E 5003 Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparisons


PRMT1 Selectivity Over CARM1 and Set7/9: TC-E 5003 vs. AMI-1 and Furamidine

TC-E 5003 demonstrates superior selectivity for PRMT1 over both CARM1 (PRMT4) and the lysine methyltransferase Set7/9 compared with the widely used early-generation PRMT inhibitor AMI-1 and the diamidine-based PRMT1 inhibitor Furamidine. In enzymatic assays, TC-E 5003 exhibits no inhibitory activity against CARM1 and Set7/9 at concentrations that fully engage PRMT1 (IC₅₀ = 1.5 µM), with less than 5% inhibition of Set7/9 at 50 µM [1]. By contrast, AMI-1 inhibits human PRMT1 with an IC₅₀ of 8.8 µM—approximately 5.9-fold weaker than TC-E 5003—and its selectivity against Set7/9 has not been rigorously quantified in the same assay format [2]. Furamidine achieves a selectivity window of >40-fold over CARM1 (IC₅₀ >400 µM vs. 9.4 µM for PRMT1), but its utility is compromised by potent off-target inhibition of TDP-1 (IC₅₀ = 1.2 µM), an activity absent from the TC-E 5003 profile .

PRMT1 selectivity CARM1 Set7/9 epigenetic probe target validation

Anti-Inflammatory Activity in TLR4 Signaling: TC-E 5003 vs. AMI-1 Functional Annotation

TC-E 5003 is the only PRMT1-selective inhibitor with published quantitative evidence of functional anti-inflammatory activity in the LPS/TLR4 axis, a property not reported for AMI-1, Furamidine, MS023, or iPRMT1 in comparable models. In LPS-stimulated RAW264.7 macrophages, TC-E 5003 treatment dramatically reduced nitric oxide (NO) production and suppressed mRNA expression of iNOS, COX‑2, TNF‑α, and IL‑6 as quantified by RT‑PCR [1]. Mechanistically, TC-E 5003 attenuated nuclear translocation of NF‑κB subunits p65 and p50 and downregulated AP‑1 component c‑Jun at the transcriptional level, with concomitant suppression of IκBα and Src phosphorylation in the NF‑κB cascade [1]. AMI‑1, the most historically comparable PRMT1/PRMT inhibitor, has no published TLR4 signaling data in macrophages, limiting its utility in inflammation-focused PRMT1 research [2].

TLR4 signaling NF-κB AP-1 anti-inflammatory macrophage

Cancer Cell Growth Inhibition: TC-E 5003 GI₅₀ Values in Breast and Prostate Cancer vs. iPRMT1

TC-E 5003 demonstrates sub-to-low-micromolar growth inhibition in hormone-dependent breast and prostate cancer cell lines, with quantitative GI₅₀ values that benchmark its cellular potency against the more recently developed iPRMT1. TC-E 5003 inhibits MCF7a breast cancer cell proliferation with a GI₅₀ of 1.97 µM and LNCaP prostate cancer cells with a GI₅₀ of 4.49 µM [1]. In comparison, iPRMT1—a 270 nM PRMT1 enzymatic inhibitor—exhibits EC₅₀ values of 90 nM (MCF7), 70 nM (T47D), and 9 nM (MDA‑MB‑231), reflecting its ~5.6‑fold greater enzymatic potency translating to substantially enhanced cellular potency in certain breast cancer lines [2]. However, iPRMT1 lacks published antiproliferative data in LNCaP prostate cancer cells, whereas TC-E 5003 has validated activity in both breast and prostate cancer contexts [1][2]. Importantly, TC-E 5003's cancer cell activity is mechanistically linked to PRMT1 inhibition and androgen receptor signaling blockade, providing a defined mode of action for phenotypic interpretation .

breast cancer prostate cancer MCF7 LNCaP GI50 antiproliferative

Androgen Receptor Signaling Blockade: A TC-E 5003-Specific Functional Readout Absent from Alternative PRMT1 Inhibitors

TC-E 5003 is uniquely characterized among PRMT1 inhibitors for its ability to block androgen-dependent gene transcription in prostate cancer cells, a functional property directly linked to PRMT1's role as a coactivator of hormone receptors and not reported for AMI-1, Furamidine, MS023, or iPRMT1. In the original characterization study, TC-E 5003 treatment attenuated androgen-induced gene expression in LNCaP cells as demonstrated by both a reporter gene system and quantitative RT‑PCR measurement of endogenous androgen‑dependent gene mRNA levels [1]. This transcriptional blockade is mechanistically consistent with PRMT1's established function as a coactivator of the androgen receptor through histone H4 arginine methylation, and distinguishes TC-E 5003 from Furamidine—which despite PRMT1 selectivity has no published androgen signaling data —and from iPRMT1, whose prostate cancer activity has not been characterized [2].

androgen receptor prostate cancer LNCaP hormone-dependent transcription PRMT1

PKA-Dependent Thermogenic Pathway Activation: A TC-E 5003-Specific Pleiotropic Effect

TC-E 5003 possesses an unexpected and unique pharmacological property among PRMT1 inhibitors: activation of the PKA-dependent thermogenic program in primary adipocytes. In primary murine and human subcutaneous adipocytes, TC-E 5003 treatment significantly upregulated the expression of uncoupling protein 1 (Ucp1) and fibroblast growth factor 21 (Fgf21), while activating protein kinase A (PKA) signaling and stimulating lipolysis [1]. This thermogenic activation occurs in both mouse and human cells, indicating cross-species translatability. No comparable thermogenic or PKA-activating activity has been reported for AMI-1, Furamidine, MS023, or iPRMT1 in adipocyte models [2][3]. While this effect likely occurs through PRMT1 inhibition, the precise mechanism linking PRMT1 catalytic blockade to PKA pathway engagement remains under investigation, representing a distinct area of biological inquiry uniquely accessible with TC-E 5003.

thermogenesis UCP1 PKA signaling adipocyte obesity metabolic research

Optimal Research and Procurement Scenarios for TC-E 5003 Based on Quantitative Differentiation Evidence


PRMT1 Target Validation Studies Requiring Clean Selectivity Over CARM1 and Set7/9

When experimental designs demand unambiguous attribution of phenotypic effects to PRMT1 inhibition without confounding activity at CARM1 (PRMT4) or the lysine methyltransferase Set7/9, TC-E 5003 is the preferred tool compound. Its demonstrated lack of inhibition against both off-targets—quantified as <5% Set7/9 inhibition at 50 µM—provides a selectivity margin unavailable with AMI-1 (weaker PRMT1 potency, uncharacterized Set7/9 selectivity) or Furamidine (confounded by TDP-1 inhibition) [1]. For chemical biology groups conducting siRNA rescue experiments or genetic knockout complementation studies, this clean selectivity profile reduces the risk of false-positive interpretation due to multi-target pharmacology.

TLR4-Mediated Inflammation and Innate Immunity Research

TC-E 5003 is uniquely suited for investigations into the role of PRMT1-mediated arginine methylation in innate immune signaling. It is the only PRMT1-selective inhibitor with peer-reviewed evidence of functional modulation of the LPS/TLR4/NF-κB/AP-1 signaling axis, including quantitative suppression of NO production and inflammatory cytokine expression (iNOS, COX‑2, TNF‑α, IL‑6) in macrophages [2]. For academic and pharmaceutical research programs screening for anti-inflammatory mechanisms or validating PRMT1 as a therapeutic target in sepsis, autoimmune, or chronic inflammatory conditions, no other PRMT1 tool compound currently offers this functional annotation.

Androgen Receptor-Dependent Prostate Cancer Mechanism Studies

For prostate cancer research groups investigating PRMT1's coactivator function in androgen receptor (AR) signaling, TC-E 5003 provides a peer-reviewed tool with direct evidence of AR-dependent transcriptional blockade in LNCaP cells—a functional readout absent from the characterization of iPRMT1, MS023, and Furamidine [3]. TC-E 5003 additionally exhibits validated LNCaP growth inhibition (GI₅₀ = 4.49 µM) that iPRMT1 lacks, making it the rational selection for experiments linking PRMT1 catalytic activity to AR-driven proliferation and gene expression programs [3].

Metabolic Research on PRMT1-Dependent Thermogenesis and Adipocyte Biology

TC-E 5003 enables metabolic research programs to interrogate the unexpected link between PRMT1 inhibition and PKA-dependent thermogenic activation in adipocytes—a pleiotropic effect confirmed in both primary murine and human subcutaneous adipocytes through Ucp1/Fgf21 upregulation and PKA signaling activation [4]. Given that no other PRMT1 inhibitor (AMI-1, Furamidine, MS023, iPRMT1) has published adipocyte thermogenic data, TC-E 5003 represents the exclusive chemical probe for dissecting the role of arginine methylation in energy expenditure, adipose tissue browning, and obesity-related metabolic disorders [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-E 5003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.